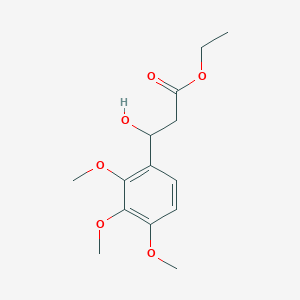
Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate is an organic compound that belongs to the class of esters It features a 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate moiety, which is known for its diverse bioactivity effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate typically involves the esterification of 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate.
Reduction: Formation of 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate involves its interaction with various molecular targets and pathways. The compound’s trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to its diverse bioactivity effects . Additionally, it can modulate signaling pathways, such as the ERK2 pathway, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate can be compared with other esters containing the trimethoxyphenyl group:
Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate: Lacks the additional methoxy groups, resulting in different bioactivity profiles.
Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate: Similar structure but with different substitution patterns on the aromatic ring, leading to variations in biological activity.
Propriétés
Formule moléculaire |
C14H20O6 |
|---|---|
Poids moléculaire |
284.30 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C14H20O6/c1-5-20-12(16)8-10(15)9-6-7-11(17-2)14(19-4)13(9)18-3/h6-7,10,15H,5,8H2,1-4H3 |
Clé InChI |
UVEHWACDLQFBLV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=C(C(=C(C=C1)OC)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


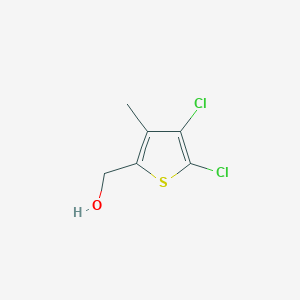
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B13665938.png)
![tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13665946.png)




![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)
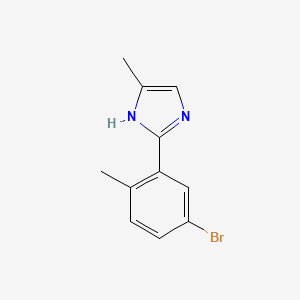

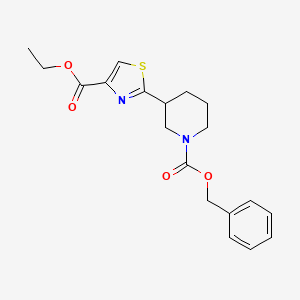
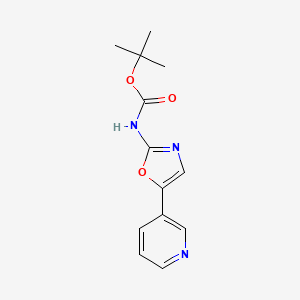

![13-Benzyl-7,10-dioxa-3-azadispiro[4.0.46.45]tetradecan-4-one](/img/structure/B13666035.png)
